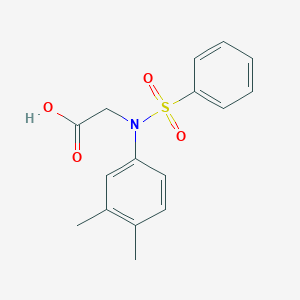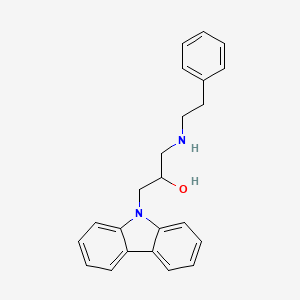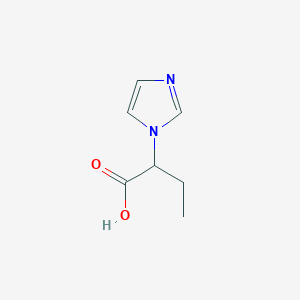
N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycine, also known as DMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its anti-inflammatory and analgesic effects.
Scientific Research Applications
Environmental Science Applications
- Herbicide Impact and Environmental Persistence : Research has shown that glyphosate, a compound related to glycine, has extensive use as a herbicide. Concerns about its environmental and health impacts have led to detailed studies on its movement, residues, and potential effects on ecosystems. These studies underscore the importance of understanding the environmental persistence and ecological effects of chemical compounds, including herbicides like N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycine, if applicable (Van Bruggen et al., 2018).
Plant Biology Applications
- Stress Resistance in Plants : Glycine betaine (GB) is recognized for its role in improving plant resistance to abiotic stresses such as drought and salinity. Understanding the biosynthesis and degradation of compounds like GB can offer insights into developing crops with enhanced stress tolerance. This research can be relevant when considering the metabolic pathways and stress response roles of similar compounds (Ashraf & Foolad, 2007).
Biomedical Research Applications
Neuroprotective and Immunomodulatory Effects : Glycine and its derivatives have been studied for their neuroprotective and immunomodulatory effects. Research into glycine receptor modulators, for instance, has implications for treating neurological disorders, indicating a potential area of application for this compound if it affects similar pathways (Gilbert et al., 2009).
Metabolic Regulation and Health Protection : The role of glycine in metabolism and its potential for health protection highlight its significance in biomedical research. Glycine's involvement in glutathione synthesis, antioxidant defense, and metabolic regulation underscores the potential therapeutic and protective effects of glycine derivatives (McCarty et al., 2018).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-9-14(10-13(12)2)17(11-16(18)19)22(20,21)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNXKDBVEROPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)



![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)

![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)

![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)